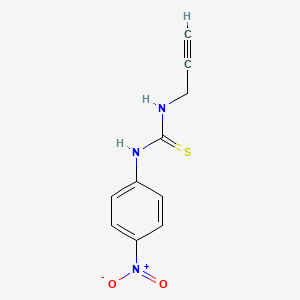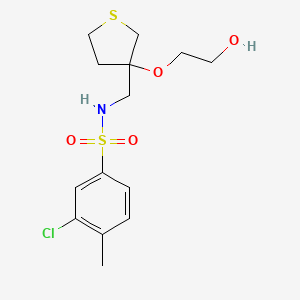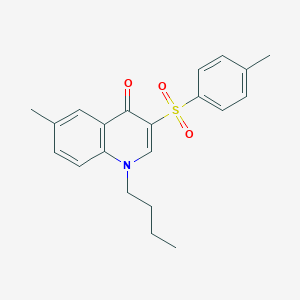![molecular formula C10H18ClNO2 B2568600 Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride CAS No. 2648870-25-9](/img/structure/B2568600.png)
Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride, also known as SKF 81297, is a chemical compound that has been widely used in scientific research. It is a dopamine D1 receptor agonist that has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 acts as a selective dopamine D1 receptor agonist. It binds to the D1 receptor and activates the receptor signaling pathway, leading to the biochemical and physiological effects described above.
Biochemical and Physiological Effects:
Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 has been shown to have a range of biochemical and physiological effects. It increases cAMP production, which leads to the activation of protein kinase A. This, in turn, leads to the phosphorylation of a range of proteins, including ion channels and transcription factors. Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 also increases the release of glutamate and acetylcholine, which are important neurotransmitters in the brain. Additionally, Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 has been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of dopamine D1 receptor activation without the confounding effects of other neurotransmitters. However, one limitation of using Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297. One area of research is the development of new dopamine D1 receptor agonists with longer half-lives. Another area of research is the study of the effects of Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 on different brain regions and cell types. Additionally, researchers could investigate the potential therapeutic applications of Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 for neurodegenerative diseases and cognitive disorders.
Synthesis Methods
The synthesis of Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 involves a series of chemical reactions. The starting material is norbornene, which is reacted with maleic anhydride to form the adduct. The adduct is then reacted with methylamine to form the imide. The imide is then reduced with lithium aluminum hydride to form the amine. The amine is then reacted with methyl chloroformate to form the ester, which is then hydrolyzed to form the final product, Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297.
Scientific Research Applications
Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 has been widely used in scientific research as a dopamine D1 receptor agonist. It has been shown to have a range of biochemical and physiological effects, including increasing cAMP production, activating protein kinase A, and increasing the release of glutamate and acetylcholine. It has also been shown to have neuroprotective effects and to improve cognitive function.
properties
IUPAC Name |
methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11;/h6-9H,2-5,11H2,1H3;1H/t6-,7+,8?,9?; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILWFTMLKFYLGY-VSDGLZOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC(C1)C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@H]2CC[C@@H](C1)C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1R,3R,5S,8R)-8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-2-methyl-3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2568519.png)


![1-Methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B2568524.png)

![2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether](/img/structure/B2568526.png)
![5-{[4-(2-Furoyl)piperazin-1-yl]sulfonyl}-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole](/img/structure/B2568529.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2568530.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2568532.png)


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2568538.png)
![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2568540.png)